molecular formula C29H50O3 B13416042 4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol

4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol

Cat. No.: B13416042
M. Wt: 446.7 g/mol
InChI Key: QOFQZBFUDYBUCD-PLHNEGGCSA-N
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Preparation Methods

The synthesis of 4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol involves several steps, starting from simpler sterol precursors. The synthetic routes typically include:

Chemical Reactions Analysis

4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol involves its interaction with cellular membranes and enzymes involved in sterol metabolism. The compound can modulate the activity of enzymes like sterol 14α-demethylase, affecting the biosynthesis of cholesterol and other sterols .

Comparison with Similar Compounds

4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H50O3

Molecular Weight

446.7 g/mol

IUPAC Name

(3S,4S,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-4-carboxylic acid

InChI

InChI=1S/C29H50O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h18-25,30H,7-17H2,1-6H3,(H,31,32)/t19-,20+,21-,22+,23+,24-,25+,27-,28-,29+/m1/s1

InChI Key

QOFQZBFUDYBUCD-PLHNEGGCSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4(C)C(=O)O)O)C)C

Origin of Product

United States

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